molecular formula C12H12N4OS B2869054 N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide CAS No. 283155-60-2

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide

Cat. No.: B2869054
CAS No.: 283155-60-2
M. Wt: 260.32
InChI Key: MVVFYVDUEKTAKN-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Bermejo et al. (2001) explored the synthesis and structural characterization of metal complexes of similar compounds, highlighting their behavior as neutral S-monodentate ligands in complexes with Group 12 metal cations (Bermejo et al., 2001).

Spectral and Modeling Studies

Spectral and modeling studies of these compounds have also been a focus. For instance, Abou-Melha (2021) studied the spectral structure elucidation of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide, revealing insights into its molecular structure and potential for forming metal complexes (Abou-Melha, 2021).

Biological Evaluation

Various derivatives of these compounds have been evaluated for biological activities. Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones and assessed their antibacterial and antioxidant properties, showing promising results against certain pathogens (Karaküçük-Iyidoğan et al., 2014).

Antiviral Activity

The antiviral properties of these compounds have also been studied. Moskalenko et al. (2021) synthesized derivatives with potential antiviral activity against yellow fever virus, showcasing their role in treating viral diseases (Moskalenko et al., 2021).

Electrochemical Applications

Safari et al. (2019) explored the electrochemical properties of a polymer on the surface of a newly synthesized derivative, highlighting its potential in electrochemical applications (Safari et al., 2019).

Antimicrobial Properties

Investigations into the antimicrobial properties of these compounds have also been conducted. Bhat et al. (2022) synthesized and characterized N-substituted phenyl/cyclohexyl derivatives and evaluated their antibacterial activity, showing effectiveness against certain bacteria (Bhat et al., 2022).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(E)-pyridin-3-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVFYVDUEKTAKN-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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